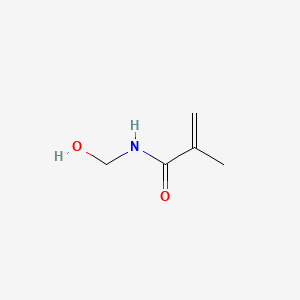
N-méthylolméthacrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-methylolmethacrylamide-based polymers involves various radical polymerization techniques. For example, radical polymerization of methacrylamides with dipeptide structures, such as N-methacryloyl-L-leucyl-L-alanine methyl ester, demonstrates the efficiency of incorporating N-methylolmethacrylamide into polymers, leading to high molecular weight and thermal stability (Murata, Sanda, & Endo, 1996).
Applications De Recherche Scientifique
Synthèse d'hybrides polymères
Le N-méthylolméthacrylamide est utilisé dans la synthèse d'hybrides polymères. Par exemple, des hybrides poly(N-méthylolacrylamide)/polyméthylacrylamide ont été produits avec succès par polymérisation radicalaire frontale . Cette méthode permet la synthèse rapide de nombreux polymères avec des microstructures et des morphologies contrôlées spatialement .
Liaisons pour tissus non tissés
Les polymères contenant du N-méthylolacrylamide sont largement utilisés comme liants pour les tissus non tissés . Ces tissus ont une large gamme d'applications, y compris les fournitures médicales, les filtres et les matériaux d'isolation.
Revêtements protecteurs
Les polymères à base de this compound sont utilisés dans les revêtements protecteurs . Ces revêtements peuvent fournir aux surfaces des propriétés telles que la résistance à l'eau, la résistance aux rayures et la protection UV.
Peintures au latex
Le this compound est utilisé dans la production de peintures au latex . Ces peintures sont à base d'eau et présentent des avantages tels que de faibles émissions de COV, un nettoyage facile et des temps de séchage rapides.
Adhésifs
Les polymères à base de this compound sont utilisés dans les adhésifs . Ces adhésifs peuvent être utilisés dans une variété d'applications, y compris les produits en papier, l'emballage et les matériaux de construction.
Systèmes d'administration de médicaments
Les micelles polymères, qui sont des nanoparticules formées à partir de copolymères en bloc, ont été utilisées comme systèmes d'administration de médicaments. Le this compound est l'un des polymères qui peuvent être utilisés pour former ces micelles . Ces systèmes peuvent améliorer la solubilité et la stabilité dans l'eau des médicaments, améliorer l'utilisation des médicaments et augmenter l'activité antitumorale .
Chimiothérapie
Les micelles polymères formées à partir de this compound peuvent être utilisées en chimiothérapie . Ces micelles peuvent délivrer des médicaments anticancéreux directement dans les cellules tumorales à un rythme soutenu, améliorant ainsi l'efficacité de la délivrance des médicaments .
Hydrogels
Le this compound est utilisé dans la synthèse des hydrogels . Ces hydrogels peuvent être utilisés dans une variété d'applications, y compris l'administration de médicaments, le génie tissulaire et les pansements .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It’s important to note that the interaction of this compound with its potential targets and the resulting changes are currently unknown .
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time . .
Result of Action
It has been noted that the vapor or mist of this compound is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . Compounds of this class cause peripheral neuropathies, paresthesias, weakness in lower limbs, and bluish, sweaty cold hands with erythema and peeling of the palms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-methylolmethacrylamide, it is known to be combustible and may polymerize due to heating and under the influence of acids . The substance may polymerize under the influence of light . It is also noted that this chemical is toxic to aquatic life .
Analyse Biochimique
Biochemical Properties
N-Methylolmethacrylamide plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive hydroxymethyl group. This interaction can lead to the modification of enzyme activity, protein structure, and function. For example, N-Methylolmethacrylamide can form crosslinks with amino groups in proteins, leading to changes in protein conformation and activity .
Cellular Effects
N-Methylolmethacrylamide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, N-Methylolmethacrylamide can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound has also been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, N-Methylolmethacrylamide can impact cellular metabolism by modifying the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, N-Methylolmethacrylamide exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. N-Methylolmethacrylamide can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of N-Methylolmethacrylamide can change over time in laboratory settings. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-Methylolmethacrylamide can degrade over time, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to N-Methylolmethacrylamide has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of N-Methylolmethacrylamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing tissue repair and regeneration. At high doses, N-Methylolmethacrylamide can exhibit toxic effects, including tissue damage and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is important to carefully control the dosage of N-Methylolmethacrylamide in experimental settings to avoid adverse effects .
Metabolic Pathways
N-Methylolmethacrylamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, contributing to the compound’s overall biochemical effects . Additionally, N-Methylolmethacrylamide can influence metabolic flux and metabolite levels by modifying the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of N-Methylolmethacrylamide within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, N-Methylolmethacrylamide can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of N-Methylolmethacrylamide within tissues can also vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
N-Methylolmethacrylamide exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of N-Methylolmethacrylamide is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The localization of N-Methylolmethacrylamide within these compartments can impact its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
N-(hydroxymethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTMQTKDNSEIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26587-87-1 | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26587-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027335 | |
| Record name | Methylolmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
923-02-4 | |
| Record name | Methylolmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylolmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methylolmethacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylolmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLOLMETHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BO2025ITR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: NMMA is primarily investigated for its ability to enhance the properties of materials, particularly textiles like cotton fabric. [, , , , ] It acts as a crosslinking agent, forming a network polymer within the material's structure, leading to improved resilience, strength, and abrasion resistance. [, , , ]
ANone: While both NMMA and NMA enhance textile properties, research suggests that NMMA imparts superior retention of strength and abrasion resistance in cotton fabrics. [, ] This difference is attributed to the presence of an α-methyl substituent in NMMA, which influences the composition of reagent residues in the treated cotton and results in a lower degree of covalent crosslinking. []
ANone: Cure conditions significantly impact the performance of NMMA-treated cotton. Curing in a nitrogen atmosphere, compared to air, generally improves the retention of strength and abrasion resistance for both NMMA and NMA-treated fabrics. []
ANone: Research indicates potential applications of NMMA in:
- Wood Impregnation: NMMA can be used as an initiating agent in the impregnation of wood with styrene monomer. This process enhances the wood's resistance to termite attacks. []
- Microsphere Preparation: NMMA serves as a crosslinking agent in the production of swellable microspheres. []
- Dentin Primers: Studies explore the use of NMMA in dentin primers to improve the adhesion of resin composites in dental applications. [, , , ]
ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of NMMA.
ANone: While the research highlights the importance of cure conditions for NMMA-treated materials, specific information regarding the compound's stability under various storage conditions is not detailed in the abstracts.
ANone: The provided research abstracts do not provide information on the environmental impact or degradation pathways of NMMA.
ANone: The research primarily focuses on the immediate performance enhancements provided by NMMA treatment. Long-term effects, such as durability after repeated use or potential leaching of the compound, are not addressed in the abstracts.
ANone: Yes, the research mentions several alternative compounds used for durable press finishes in textiles, including dimethylolethyleneurea (DMEU) and dimethyloldihydroxyethyleneurea (DMDHEU). [] The study on wood impregnation also mentions using untreated wood as a control. []
ANone: While the research notes the interaction of NMMA with cotton and its role as a crosslinking agent, it doesn't delve into the specific kinetic features or detailed reaction mechanisms involved. [, ]
ANone: The provided research abstracts do not discuss any computational chemistry or modeling studies related to NMMA.
ANone: While one study mentions NMMA's use in dentin primers for dental applications, the provided research abstracts do not directly address the compound's toxicity or safety profile. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


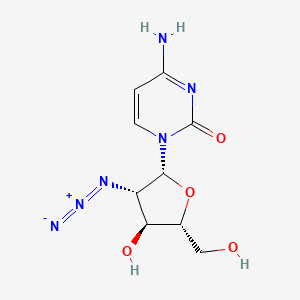
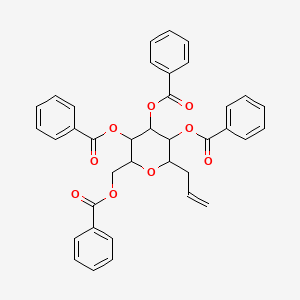
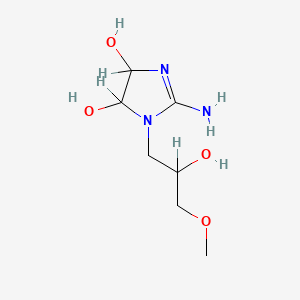
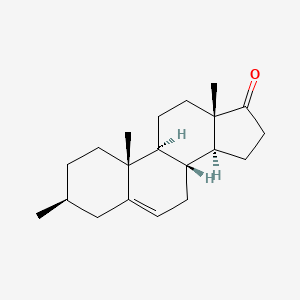
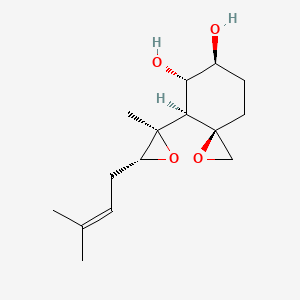
![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)
![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)
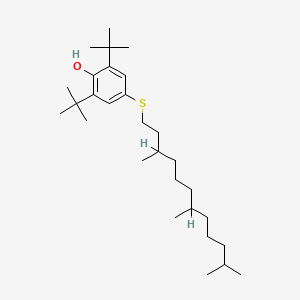
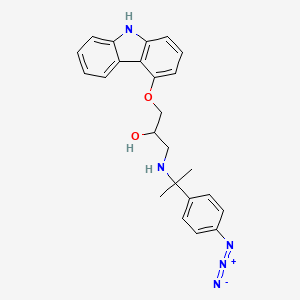

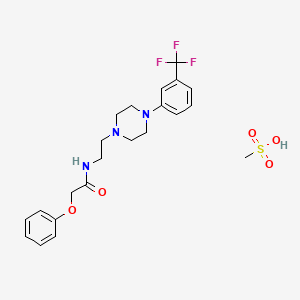
![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)